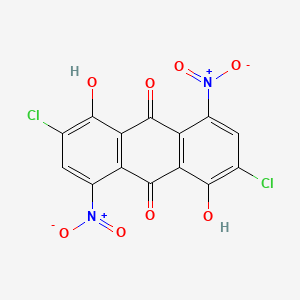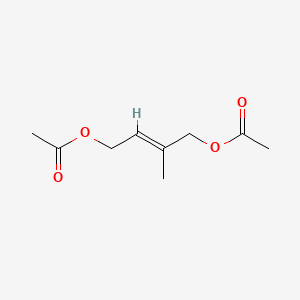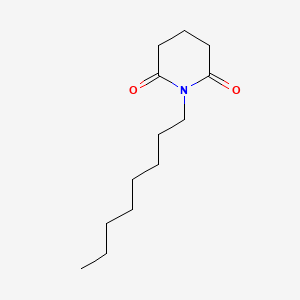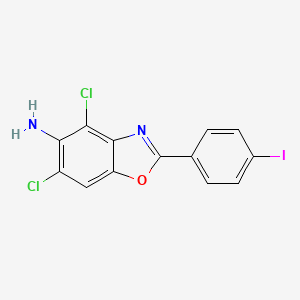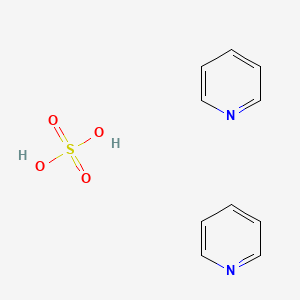
3,7-Dimethyl-2,6-octadienal thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-2,6-octadienal thiosemicarbazone: is a chemical compound with the molecular formula C11H19N3S . It is derived from 3,7-dimethyl-2,6-octadienal geranial and neral
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2,6-octadienal thiosemicarbazone typically involves the reaction of 3,7-dimethyl-2,6-octadienal with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions: 3,7-Dimethyl-2,6-octadienal thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: 3,7-Dimethyl-2,6-octadienal thiosemicarbazone is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that this compound may have anticancer properties. It is being studied for its potential use in cancer treatment and prevention.
Industry: The compound is used in the production of fragrances and flavors. It is also used as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 3,7-dimethyl-2,6-octadienal thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic processes. In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting the activity of certain enzymes.
類似化合物との比較
Citral (3,7-dimethyl-2,6-octadienal): The parent compound of 3,7-dimethyl-2,6-octadienal thiosemicarbazone, known for its lemon-like odor and use in fragrances and flavors.
Geranial and Neral: Isomers of citral with similar chemical properties and applications.
Thiosemicarbazide: A precursor used in the synthesis of thiosemicarbazones, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its combined structural features of citral and thiosemicarbazide, which confer both antimicrobial and potential anticancer properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for scientific research and industrial use.
特性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC名 |
(3,7-dimethylocta-2,6-dienylideneamino)thiourea |
InChI |
InChI=1S/C11H19N3S/c1-9(2)5-4-6-10(3)7-8-13-14-11(12)15/h5,7-8H,4,6H2,1-3H3,(H3,12,14,15) |
InChIキー |
OVUJOZUSCSTKGA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC=NNC(=S)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
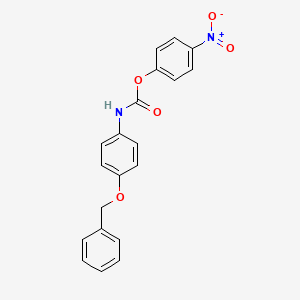
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)


